N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine
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Overview
Description
N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine is an organic compound that belongs to the class of polyamines. This compound is characterized by the presence of two benzyl groups and two aminopropyl groups attached to a butane-1,4-diamine backbone. Polyamines like this compound are known for their roles in various biological processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine typically involves the reaction of butane-1,4-diamine with benzyl chloride and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in this synthesis include ethanol and isopropanol, and catalysts such as Raney nickel or cobalt are often employed to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve high-pressure reactors and the use of dipropanol dimethyl ether as a solvent. The process aims to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as distillation and chromatography, are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate ion channels and influence cellular signaling pathways. Its polyamine structure allows it to bind to nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(3-aminopropyl)-1,3-propanediamine
- N,N’-bis(3-aminopropyl)ethylenediamine
- N,N-bis(3-aminopropyl)methylamine
Uniqueness
N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine is unique due to the presence of benzyl groups, which enhance its lipophilicity and ability to interact with hydrophobic regions of biomolecules. This structural feature distinguishes it from other polyamines and contributes to its specific biological and industrial applications .
Properties
CAS No. |
165288-14-2 |
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Molecular Formula |
C24H38N4 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine |
InChI |
InChI=1S/C24H38N4/c25-15-9-19-27(21-23-11-3-1-4-12-23)17-7-8-18-28(20-10-16-26)22-24-13-5-2-6-14-24/h1-6,11-14H,7-10,15-22,25-26H2 |
InChI Key |
KTDTVIBDLIBKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCCN(CCCN)CC2=CC=CC=C2)CCCN |
Origin of Product |
United States |
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